

An In-depth Technical Guide to cPrPMEDAP: Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: cPrPMEDAP

Cat. No.: B1663364

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-9-[2-(phosphonomethoxy)ethyl]-N6-cyclopropyl-2,6-diaminopurine (**cPrPMEDAP**), an important intermediate metabolite in the activation of the prodrug GS-9219. This document details its chemical structure, physicochemical and biological properties, metabolic activation pathway, and relevant experimental protocols.

Chemical Structure and Properties

cPrPMEDAP is a nucleotide analog characterized by a cyclopropylamine-substituted purine base linked to a phosphonomethoxyethyl side chain. This structure is fundamental to its biological activity and pharmacokinetic profile.

Table 1: Chemical and Structural Properties of **cPrPMEDAP**

Property	Value
IUPAC Name	2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethylphosphonic acid
Molecular Formula	C ₁₁ H ₁₇ N ₆ O ₄ P
Molecular Weight	328.26 g/mol
CAS Number	182798-83-0
SMILES	<chem>C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O</chem>
InChI Key	PDHWTDJKKJYOGD-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of **cPrPMEDAP** influence its absorption, distribution, metabolism, and excretion (ADME) profile. Notably, its charged nature at physiological pH impacts its cell permeability.

Table 2: Physicochemical Properties of **cPrPMEDAP**

Property	Value	Remarks
Physical State	Solid (predicted)	
Solubility	DMSO: 10 mg/mL (30.46 mM) [1]	Poorly soluble in aqueous solutions at physiological pH.
pKa	Not experimentally determined	Predicted to have multiple pKa values due to the phosphonate and amino groups.
Melting Point	Not experimentally determined	
LogP	Not experimentally determined	Predicted to be low due to its polar nature.

Biological Activity and Metabolic Activation

cPrPMEDAP is an intermediate metabolite of the investigational anticancer agent GS-9219 and acts as a prodrug of 9-(2-phosphonylmethoxyethyl)guanine (PMEG).[2] Its antiproliferative activity is dependent on a two-step intracellular activation process.

The parent compound, GS-9219, is initially cleaved by lysosomal proteases, particularly cathepsin A, to release an alanine conjugate of **cPrPMEDAP**.^[1] This intermediate then undergoes hydrolysis to yield free **cPrPMEDAP**.^[1] Subsequently, **cPrPMEDAP** is deaminated by the adenosine deaminase-like (ADAL) protein to form PMEG.^[1] PMEG is then phosphorylated to its active diphosphate form, PMEGpp, which inhibits DNA polymerases, leading to the suppression of DNA synthesis and repair.^[1]



Preparation

Seed cells in 96-well plate

Prepare serial dilutions of cPrPMEDAP

Treatment & Incubation

Add compound to cells

Incubate for 72 hours

MTT Assay

Add MTT solution

Incubate for 2-4 hours

Add solubilization solution

Data Analysis

Read absorbance at 570 nm

Calculate % cell viability

Determine EC50 value

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References

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